molecular formula C8H7N3O2 B1523304 7-Methyl-6-nitroimidazo[1,2-a]pyridine CAS No. 960505-77-5

7-Methyl-6-nitroimidazo[1,2-a]pyridine

Cat. No.: B1523304
CAS No.: 960505-77-5
M. Wt: 177.16 g/mol
InChI Key: DUHWKOXBDNMSET-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

7-Methyl-6-nitro-imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses .

Cellular Effects

The effects of 7-Methyl-6-nitro-imidazo[1,2-a]pyridine on different cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .

Molecular Mechanism

At the molecular level, 7-Methyl-6-nitro-imidazo[1,2-a]pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The effects of 7-Methyl-6-nitro-imidazo[1,2-a]pyridine change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes and efflux pumps .

Dosage Effects in Animal Models

In animal models, the effects of 7-Methyl-6-nitro-imidazo[1,2-a]pyridine vary with different dosages. At low doses, this compound exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of its target sites.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6-nitroimidazo[1,2-a]pyridine typically involves the nitration of 7-methylimidazo[1,2-a]pyridine. This can be achieved through various nitration reactions using nitric acid and sulfuric acid as reagents . The reaction conditions often require controlled temperatures to ensure the selective nitration at the 6-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-6-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Methyl-6-nitroimidazo[1,2-a]pyridine has several applications in scientific research:

Comparison with Similar Compounds

  • 6-Bromo-7-methylimidazo[1,2-a]pyridine
  • 7-Methyl-6-amino-imidazo[1,2-a]pyridine
  • 7-Methyl-6-chloro-imidazo[1,2-a]pyridine

Comparison: 7-Methyl-6-nitroimidazo[1,2-a]pyridine is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the nitro derivative exhibits different pharmacokinetic properties and may have enhanced antimicrobial or antitumor activities .

Properties

IUPAC Name

7-methyl-6-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-6-4-8-9-2-3-10(8)5-7(6)11(12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHWKOXBDNMSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN2C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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